1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines a tetrahydrofuran ring, a dioxolane ring, and a thioxopyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves multiple steps. The starting materials typically include a tetrahydrofuran derivative and a dioxolane derivative. The key steps in the synthesis include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dioxolane ring: This step involves the acetalization of aldehydes or ketones with ethylene glycol.
Formation of the thioxopyrimidinone moiety: This involves the reaction of appropriate thiourea derivatives with the intermediate compounds formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The thioxopyrimidinone moiety can be reduced to form dihydropyrimidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions (e.g., basic or acidic medium).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the thioxopyrimidinone moiety can yield dihydropyrimidinone derivatives.
Scientific Research Applications
1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition, as its structure may interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved can include inhibition of key metabolic enzymes, disruption of cellular signaling pathways, or interference with DNA replication and repair processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran derivatives: Compounds with similar tetrahydrofuran rings, such as 2,3-dihydrofuran.
Dioxolane derivatives: Compounds with similar dioxolane rings, such as 1,3-dioxolane.
Thioxopyrimidinone derivatives: Compounds with similar thioxopyrimidinone moieties, such as 2-thioxo-4(1H)-pyrimidinone.
Uniqueness
1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its combination of three distinct structural motifs: the tetrahydrofuran ring, the dioxolane ring, and the thioxopyrimidinone moiety
Biological Activity
1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, commonly referred to as a thioxo-pyrimidine derivative, has garnered attention for its potential biological activities, particularly in antiviral and anticancer research. This compound's unique structure incorporates a tetrahydrofuro dioxolane moiety and a thioxo-pyrimidine core, which may contribute to its pharmacological properties.
- Molecular Formula : C12H19N3O9S
- Molecular Weight : 381.36 g/mol
- CAS Number : 1955522-00-5
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of antiviral properties and potential use in cancer therapy. The following sections detail its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thioxo-pyrimidine derivatives. The compound has shown significant activity against several viral strains:
- Mechanism of Action : The compound is believed to inhibit viral replication by interfering with the viral RNA polymerase. This is crucial for the synthesis of viral RNA, thereby limiting the production of new virions.
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Case Studies :
- In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against viruses such as HSV-1 and HCV. For instance, a related compound showed an IC50 of 6.0 μg/100 μl against HSV-1 .
- An investigation into heterocyclic compounds found that modifications to the pyrimidine structure enhanced antiviral efficacy against various DNA/RNA viruses .
Anticancer Activity
The thioxo-pyrimidine derivatives have also been evaluated for their anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
- Case Studies :
Data Summary Table
Properties
IUPAC Name |
1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-12(2)18-8-6(5-15)17-10(9(8)19-12)14-4-3-7(16)13-11(14)20/h3-4,6,8-10,15H,5H2,1-2H3,(H,13,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPAYNHRIOAAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=S)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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